

The Johnson-Claisen Rearrangement: A Historical and Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

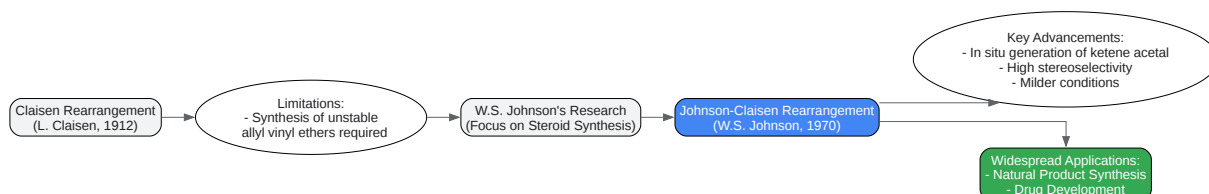
The Johnson-Claisen rearrangement, a pivotal carbon-carbon bond-forming reaction, has carved a significant niche in the landscape of organic synthesis since its discovery. This variant of the classical Claisen rearrangement, developed by William Summer Johnson in 1970, offers a reliable and stereoselective method for the synthesis of γ,δ -unsaturated esters from allylic alcohols.[1][2] Its capacity to generate new stereocenters with high fidelity has rendered it an invaluable tool in the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug development. This technical guide provides an in-depth exploration of the historical development of the Johnson-Claisen rearrangement, a detailed examination of its mechanism, a summary of key quantitative data, and comprehensive experimental protocols.

Historical Development: From Classic to Contemporary

The intellectual lineage of the Johnson-Claisen rearrangement begins with the foundational work of German chemist Rainer Ludwig Claisen, who in 1912 discovered the thermal rearrangement of allyl vinyl ethers to γ,δ -unsaturated carbonyl compounds.[1] This[1][1]-sigmatropic rearrangement, the first of its kind to be documented, demonstrated a powerful method for carbon-carbon bond formation.[3] However, the classical Claisen rearrangement

was often limited by the need to prepare and isolate the requisite allyl vinyl ethers, which could be unstable.

It was against this backdrop that William Summer Johnson, a prominent figure in twentieth-century organic chemistry known for his groundbreaking work in steroid synthesis, sought a more practical and stereoselective iteration of this transformation.[4][5] His research culminated in a 1970 publication in the Journal of the American Chemical Society that introduced what is now known as the Johnson-Claisen (or orthoester Claisen) rearrangement.[6] This innovative approach circumvented the need for pre-formed vinyl ethers by reacting an allylic alcohol with a trialkyl orthoacetate in the presence of a catalytic amount of weak acid.[2][7] The reaction proceeds through an in situ generated ketene acetal, which then undergoes the characteristic[1][1]-sigmatropic shift.[7] This development not only simplified the experimental procedure but also provided a high degree of stereochemical control, a crucial aspect for the synthesis of complex molecules like steroids.



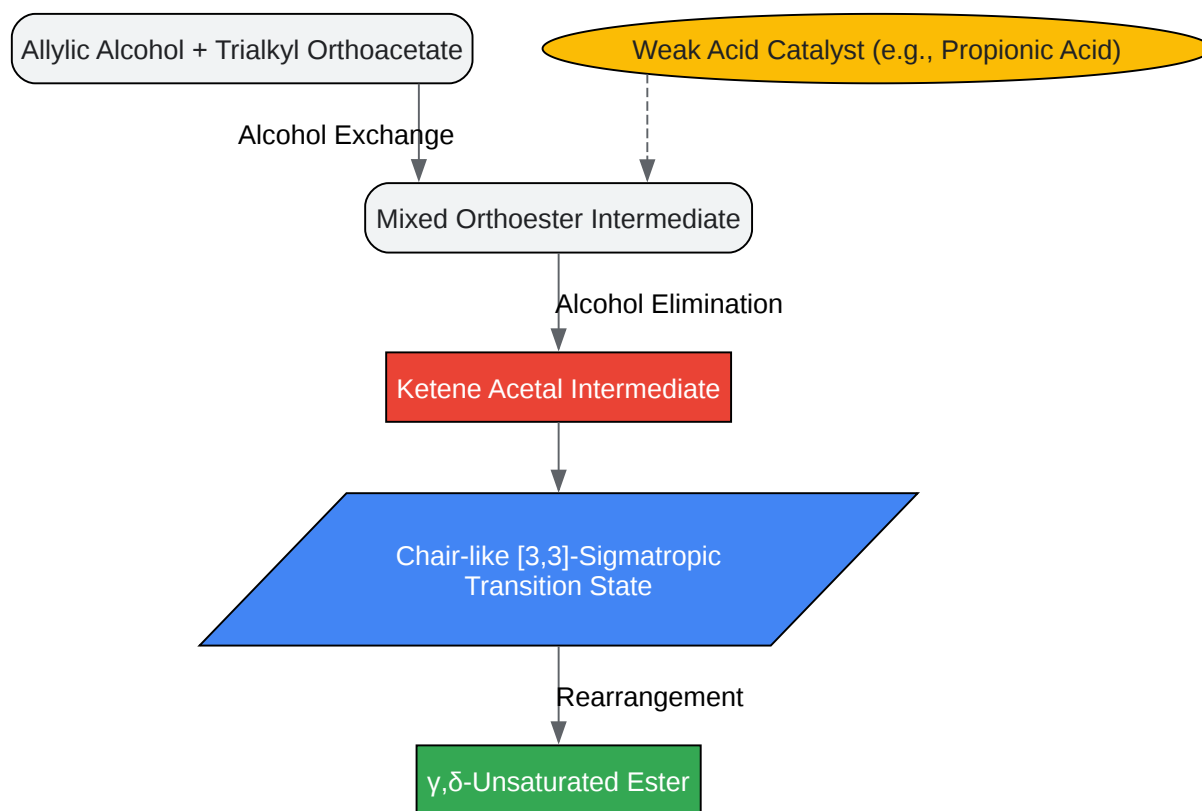
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Figure 1: Historical progression of the Johnson-Claisen rearrangement.

The Core Mechanism: A Stepwise Perspective

The Johnson-Claisen rearrangement is characterized by a well-defined and concerted mechanism that proceeds through a chair-like transition state.[8] This ordered transition state is the basis for the high degree of stereoselectivity observed in the reaction. The key steps are as follows:

- **Acid-Catalyzed Exchange:** The reaction is initiated by the protonation of an alkoxy group of the trialkyl orthoacetate by the weak acid catalyst (e.g., propionic acid). This is followed by the nucleophilic attack of the allylic alcohol, leading to the elimination of one molecule of alcohol and the formation of a mixed orthoester.
- **Formation of the Ketene Acetal:** A second molecule of alcohol is eliminated, facilitated by further proton transfer, to generate the crucial ketene acetal intermediate. This step is often the rate-determining step of the overall process.
- **[1][1]-Sigmatropic Rearrangement:** The ketene acetal undergoes a concerted [1][1]-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the predictable transfer of stereochemical information.
- **Product Formation:** The rearrangement directly yields the thermodynamically stable γ,δ -unsaturated ester product.



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Figure 2: The mechanistic pathway of the Johnson-Claisen rearrangement.

Quantitative Analysis of Reaction Parameters

The utility of the Johnson-Claisen rearrangement is underscored by its high yields and stereoselectivity across a range of substrates. The seminal 1970 paper by Johnson et al. provides key quantitative data that highlights the efficacy of this method, particularly in achieving a high degree of stereoselectivity for the trans (E) olefinic product.

Entry	Allylic Alcohol Substrate	Orthoester	Product (γ,δ -Unsaturated Ester)	Yield (%)	trans:cis (E:Z) Ratio
1	3-Methyl-2-buten-1-ol	Triethyl orthoacetate	Ethyl 5-methyl-4-hexenoate	93	>99:1
2	Geraniol	Triethyl orthoacetate	Ethyl 3,7-dimethyl-2,6-octadienoate	97	>99:1
3	Nopol	Triethyl orthoacetate	Ethyl 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)acetate	95	>99:1
4	(Z)-3-Methyl-2-penten-1-ol	Triethyl orthoacetate	Ethyl (E)-5-methyl-4-heptenoate	85	95:5
5	(E)-3-Methyl-2-penten-1-ol	Triethyl orthoacetate	Ethyl (E)-5-methyl-4-heptenoate	90	>99:1

Data extracted from Johnson, W. S.; et al. J. Am. Chem. Soc. 1970, 92 (3), 741–743.[6]

Detailed Experimental Protocols

The following is a representative experimental protocol for the Johnson-Claisen rearrangement, adapted from a procedure published in Organic Syntheses.[9] This procedure illustrates the general methodology for conducting the reaction.

Reaction: Cholest-4-en-3 β -ol to Ethyl 5 β -cholest-3-ene-5-acetate

Materials:

- Cholest-4-en-3 β -ol (2.50 mmol)
- **Triethyl orthoacetate** (40 mL)
- Propionic acid (catalytic amount, typically a few drops)
- Argon or Nitrogen gas for inert atmosphere

Apparatus:

- A 100-mL Claisen distillation flask with two standard taper joints
- Gas-inlet adapter
- Receiver
- Two thermometers
- Magnetic stirring bar and stir plate
- Heating mantle

Procedure:

- **Setup:** A 100-mL Claisen distillation flask is equipped with a magnetic stirring bar, a gas-inlet adapter, and a receiver. A thermometer is placed in the main neck of the flask to monitor the reaction temperature, and a second thermometer is placed at the side arm to monitor the temperature of the distillate. The flask is charged with cholest-4-en-3 β -ol (2.50 mmol).
- **Addition of Reagents:** **Triethyl orthoacetate** is distilled under an argon atmosphere directly into the reaction flask to a volume of approximately 40 mL. A catalytic amount of propionic acid is then added.
- **Reaction Conditions:** The stirred solution is heated under a positive pressure of argon. The heating is controlled so that the vapor reflux level is just below the side arm of the flask. The internal temperature is maintained at approximately 142–147 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (this can take several days).

- **Workup:** After the reaction is complete, the flask is cooled to room temperature. The volatile materials are removed under reduced pressure.
- **Purification:** The resulting crude residue is purified by silica gel chromatography. The product, ethyl 5 β -cholest-3-ene-5-acetate, is eluted with an appropriate solvent system (e.g., 10% diethyl ether in petroleum ether).[9]

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. **Triethyl orthoacetate** is flammable and should be handled with care.

Applications in Drug Development and Natural Product Synthesis

The Johnson-Claisen rearrangement's ability to stereoselectively form carbon-carbon bonds has made it a cornerstone in the synthesis of complex molecules with significant biological activity. Its applications are widespread in both academic research and the pharmaceutical industry.

- **Natural Product Synthesis:** The rearrangement has been instrumental in the total synthesis of numerous natural products, including steroids, terpenes, and alkaloids.[10][11] For instance, the original work by Johnson and his colleagues demonstrated the utility of this reaction in the synthesis of squalene, a key intermediate in the biosynthesis of steroids.[6][12]
- **Drug Discovery and Development:** In the pharmaceutical industry, the Johnson-Claisen rearrangement is employed to construct key chiral building blocks for the synthesis of active pharmaceutical ingredients (APIs). The stereochemical control afforded by the reaction is critical in producing enantiomerically pure compounds, which is often a requirement for therapeutic efficacy and safety.

Conclusion

The Johnson-Claisen rearrangement stands as a testament to the power of synthetic methodology development. Building upon the foundational discovery of the Claisen rearrangement, William Summer Johnson's innovative use of orthoesters provided a more

practical, versatile, and highly stereoselective tool for organic synthesis. Its enduring legacy is evident in its continued and widespread application in the synthesis of complex molecules that are of profound importance to human health and our understanding of the natural world. This technical guide has provided a comprehensive overview of its historical roots, mechanistic underpinnings, and practical application, underscoring its significance for researchers and professionals in the chemical sciences.

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- To cite this document: BenchChem. [The Johnson-Claisen Rearrangement: A Historical and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044248#historical-development-of-the-johnson-claisen-rearrangement]

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